Docosenoic acid

Übersicht

Beschreibung

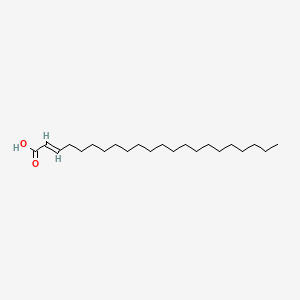

Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond located at the 13th carbon atom from the carboxyl end. This compound is naturally found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . It is also present in certain fish oils .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Docosenoic acid can be synthesized through the elongation and desaturation of oleic acid.

Industrial Production Methods: Industrially, this compound is primarily obtained from high-erucic acid rapeseed oil. The oil undergoes a series of extraction and purification steps to isolate the fatty acid. The process typically involves solvent extraction, followed by crystallization and distillation to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Docosenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce shorter-chain fatty acids and other oxidation products.

Reduction: The double bond can be reduced to produce docosanoic acid.

Esterification: It can react with alcohols to form esters, such as methyl docosenoate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

Esterification: Acid catalysts like sulfuric acid are used in the esterification process.

Major Products Formed:

Oxidation: Shorter-chain fatty acids and aldehydes.

Reduction: Docosanoic acid.

Esterification: Methyl docosenoate and other esters.

Wissenschaftliche Forschungsanwendungen

Nutritional and Health Applications

Dietary Sources and Health Benefits

Docosenoic acid is primarily derived from rapeseed oil, which is known for its favorable fatty acid profile. The health implications of erucic acid consumption have been debated, particularly concerning its potential effects on heart health. While some studies suggest that high levels of erucic acid may be associated with adverse health effects, recent research indicates that moderate consumption within a balanced diet may not pose significant risks.

Table 1: Nutritional Profile of Erucic Acid

| Component | Amount per 100g |

|---|---|

| Total Fat | 100g |

| Saturated Fat | 6-7g |

| Monounsaturated Fat | 60-70g |

| Polyunsaturated Fat | 20-30g |

| Erucic Acid (C22:1) | 30-60% |

Case Study: Health Effects in Animal Models

Research published in the EFSA Journal highlights that erucic acid's impact on health varies significantly based on dosage and dietary context. In animal studies, high levels of erucic acid have been linked to myocardial lipidosis; however, these effects were not observed at lower dietary levels typically consumed in human diets .

Industrial Applications

Biodiesel Production

Erucic acid is increasingly recognized for its potential as a feedstock for biodiesel production. Its high energy content and favorable combustion properties make it an attractive alternative to traditional fossil fuels.

Table 2: Properties of Erucic Acid for Biodiesel

| Property | Value |

|---|---|

| Energy Content (MJ/kg) | ~37 |

| Cetane Number | ~60 |

| Viscosity (cP at 40°C) | ~5.4 |

Case Study: Biodiesel from Brassica Oil

A study demonstrated that biodiesel produced from rapeseed oil containing high levels of erucic acid exhibited excellent fuel properties, including high cetane numbers and low emissions compared to conventional diesel fuels. This positions erucic acid as a viable option for sustainable energy solutions .

Environmental Applications

Biodegradable Plastics

Research has explored the use of this compound in the development of biodegradable plastics. Its chemical structure allows it to be incorporated into polyesters, which can enhance the material's biodegradability.

Table 3: Properties of Biodegradable Plastics with Erucic Acid

| Property | Value |

|---|---|

| Biodegradability (%) | >90% |

| Tensile Strength (MPa) | ~30 |

| Elongation at Break (%) | ~300 |

Case Study: Development of Eco-friendly Packaging

A project focused on creating eco-friendly packaging materials utilized erucic acid-based polyesters. The resulting materials demonstrated significant improvements in biodegradability compared to traditional petroleum-based plastics, offering a promising avenue for reducing plastic waste .

Analytical Applications

Biomarker Identification

This compound has been identified as a potential biomarker in various analytical chemistry applications, particularly in the study of ancient oils and archaeological artifacts. Its unique fatty acid profile can help differentiate between various oil sources.

Case Study: Archaeological Analysis

In archaeological studies, the presence of this compound in ancient ceramic vessels has been utilized to trace historical oil usage patterns. This application highlights the compound's utility beyond nutritional and industrial domains .

Wirkmechanismus

Docosenoic acid exerts its effects through various molecular mechanisms:

Cell Membrane Integration: It integrates into cell membranes, affecting their fluidity and function.

Enzyme Inhibition: It can inhibit certain enzymes involved in lipid metabolism.

Signal Transduction: It participates in signaling pathways that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Docosenoic acid is similar to other long-chain monounsaturated fatty acids, such as:

Oleic Acid (C181): Shorter chain length and different position of the double bond.

Eicosenoic Acid (C201): Slightly shorter chain length and similar properties.

Nervonic Acid (C241): Longer chain length and different biological functions

Uniqueness: this compound is unique due to its specific chain length and the position of its double bond, which confer distinct physical and chemical properties. Its applications in industrial processes and potential therapeutic uses also set it apart from other fatty acids .

Eigenschaften

IUPAC Name |

(E)-docos-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNNLHXCRAAGJS-QZQOTICOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25378-26-1 | |

| Record name | Docosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.